Tert-butyl 3-hydroxybenzoate
Overview
Description
Tert-butyl 3-hydroxybenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the third carbon, and the carboxyl group is esterified with a tert-butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxybenzoate, also known as Butylparaben, is an organic compound that primarily targets microbial cells . It is widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .
Mode of Action
It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA and RNA synthesis and membrane transport processes in microbial cells . By inhibiting these pathways, it prevents the growth and reproduction of the microbes, thereby acting as an effective preservative.
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth in the products it is used in. This is achieved through its interference with critical biochemical pathways in the microbial cells, leading to their inability to reproduce and survive .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is typically stored in a dry environment at a temperature between 2-8°C . These conditions help maintain its stability and effectiveness. Furthermore, its antimicrobial action may be affected by the pH, temperature, and presence of other substances in the product it is used in.
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-hydroxybenzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, leading to increased expression of antioxidant genes. This activation can enhance the cellular antioxidant capacity and protect cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can modulate gene expression by influencing transcription factors such as Nrf2, leading to changes in the expression of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by enhancing antioxidant defenses and reducing inflammation. At high doses, this compound may cause toxic or adverse effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while higher doses lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound may interact with intracellular proteins that facilitate its distribution to various cellular compartments. This distribution can affect its localization and accumulation within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress. The subcellular localization of this compound is an important factor in determining its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of tert-butyl 3-benzoate.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding tert-butyl 3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for halogenation reactions.
Major Products Formed:
Oxidation: Tert-butyl 3-benzoate.
Reduction: Tert-butyl 3-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 4-hydroxybenzoate: Similar in structure but with the hydroxyl group at the fourth carbon.
Methyl 3-hydroxybenzoate: The ester group is a methyl group instead of a tert-butyl group.
Ethyl 3-hydroxybenzoate: The ester group is an ethyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl 3-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and steric properties. This makes it distinct from other esters of 3-hydroxybenzoic acid, affecting its solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
tert-butyl 3-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVNTXDHGDNBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57704-54-8 | |
Record name | tert-butyl 3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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